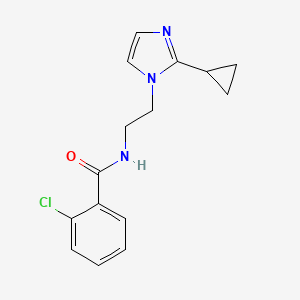

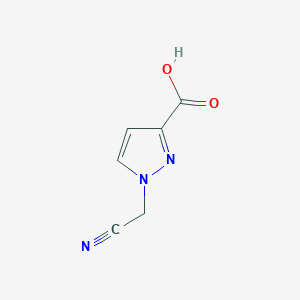

![molecular formula C17H18N4O6 B2607119 2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate CAS No. 623565-14-0](/img/structure/B2607119.png)

2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate

Descripción general

Descripción

This compound belongs to the class of organic compounds known as pyrazolo[1,5-a]pyrazines, which are polycyclic aromatic compounds containing a pyrazolo[1,5-a]pyrazine moiety .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through Biginelli-type reactions. For instance, the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds can yield related structures .Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrazolo[1,5-a]pyrazine core, with additional functional groups attached at specific positions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as the Biginelli-type reaction .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

This compound is an important derivative of a corresponding biheteroaromatic system due to its role as a basic substrate for various synthetic transformations aimed at creating biologically active compounds . These compounds have been extensively studied in the biomedical field .

Vasopressin and Fibrinogen Receptor Antagonists

The compound has led to the discovery of vasopressin and fibrinogen receptor antagonists . This suggests its potential use in the treatment of conditions related to these receptors.

Modulators of Glutamate Receptors

The compound has been found to be a selective positive allosteric modulator of glutamate receptors GluN2A and mGluR5 . This indicates its potential application in neurological research and treatment.

Inhibitors of Mycobacterium Tuberculosis H37RV

The compound has been found to inhibit Mycobacterium tuberculosis H37RV , suggesting its potential use in the treatment of tuberculosis.

Inhibitors of Lung Cancer Tumors

The compound has been found to inhibit lung cancer tumors A549 and H322b , indicating its potential use in cancer research and treatment.

Inhibitors of HIV-1 Integrase, TANKs, and PARP-1

The compound has been found to inhibit the catalytic activity of HIV-1 integrase, TANKs, and polyADP-ribose polymerase PARP-1 . This suggests its potential use in the treatment of HIV and other related conditions.

Treatment of Lysosomal and Neurodegenerative Diseases

Certain derivatives of this compound have been proposed for the treatment of lysosomal and neurodegenerative diseases .

Treatment of Cardiovascular Diseases

The compound has also been proposed for the treatment of cardiovascular diseases .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been studied in the biomedical field, leading to the discovery of various receptor antagonists and inhibitors .

Biochemical Pathways

Similar compounds have been found to affect various pathways, leading to the inhibition of certain tumors and the catalytic activity of hiv-1 integrase .

Result of Action

Similar compounds have been found to have various effects, including the inhibition of certain tumors and the catalytic activity of hiv-1 integrase .

Propiedades

IUPAC Name |

2-O-ethyl 5-O-[(4-nitrophenyl)methyl] 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O6/c1-2-26-16(22)15-9-14-10-19(7-8-20(14)18-15)17(23)27-11-12-3-5-13(6-4-12)21(24)25/h3-6,9H,2,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRGEIKLCGECFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN2CCN(CC2=C1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

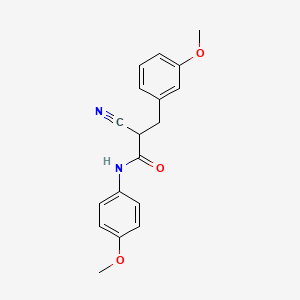

![ethyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2607037.png)

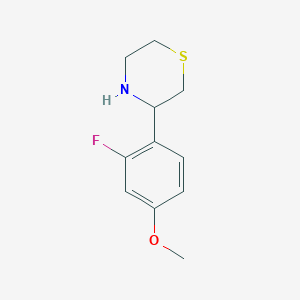

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2607040.png)

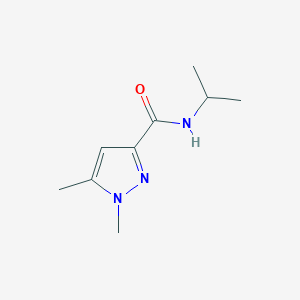

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2607045.png)

![3-(2-chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2607048.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607053.png)

![N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide](/img/structure/B2607055.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2607057.png)

![2-(4-Fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2607059.png)